molecular formula C24H45ClO B3103935 Nervonoyl chloride CAS No. 145411-43-4

Nervonoyl chloride

Cat. No.: B3103935
CAS No.: 145411-43-4
M. Wt: 385.1 g/mol
InChI Key: RAEHNDDDUYRIIC-KTKRTIGZSA-N
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Description

Nervonoyl chloride, also known as 15(Z)-tetracosenoyl chloride, is an ester product derived from nervonic acid. Nervonic acid is a very-long-chain monounsaturated fatty acid found predominantly in the white matter of mammalian brains.

Future Directions

: Yano, M., Kishida, E., Muneyuki, Y., & Masuzawa, Y. (1998). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Journal of Lipid Research, 39(11), 2091–2098. Link

Preparation Methods

Synthetic Routes and Reaction Conditions: Nervonoyl chloride can be synthesized through the reaction of nervonic acid with thionyl chloride (SOCl₂). The reaction typically involves refluxing nervonic acid with thionyl chloride in an inert atmosphere, such as nitrogen, to produce this compound and sulfur dioxide (SO₂) as a byproduct .

Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that the process involves similar reaction conditions as the laboratory synthesis, scaled up to meet industrial demands. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Nervonoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nervonoyl Amides: Formed from the reaction with amines.

    Nervonoyl Esters: Formed from the reaction with alcohols.

    Nervonic Acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of nervonoyl chloride is primarily related to its reactivity as an acyl chloride. It reacts with nucleophiles to form amides and esters, which can then participate in various biological and chemical processes. In biological systems, this compound can be used to synthesize nervonoyl sphingolipids, which are crucial for the integrity and function of the myelin sheath .

Comparison with Similar Compounds

Nervonoyl chloride can be compared with other acyl chlorides, such as:

Uniqueness: this compound is unique due to its very-long-chain monounsaturated structure, which imparts specific properties and reactivity.

Properties

IUPAC Name

(Z)-tetracos-15-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEHNDDDUYRIIC-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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